2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide
Description
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, difluoroacetamide moiety, and a phenyl group.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXDXRJJZKQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=CC=C2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chloro-2-methylphenol with a suitable difluoroacetamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under stringent quality control measures. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C, often in the presence of a base.
Major Products
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide has been extensively studied for its applications in various scientific fields:
Biology: Investigated for its potential as a bioactive compound with herbicidal and pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA). This leads to uncontrolled growth in broad-leaf plants, effectively acting as a herbicide . The compound’s interaction with cellular receptors and enzymes disrupts normal cellular processes, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used phenoxy herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with comparable herbicidal activity.
Dicamba: A benzoic acid derivative with similar herbicidal properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide stands out due to its unique combination of a difluoroacetamide moiety and a phenyl group, which imparts distinct chemical and biological properties. Its dual functionality as both a synthetic auxin and a bioactive compound makes it versatile for various applications .
Biological Activity
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide, also known by its chemical formula C15H12ClF2NO2, is a synthetic organic compound with applications in agriculture, medicine, and industrial chemistry. Its structure includes a chloro-substituted phenoxy group and a difluoroacetamide moiety, which contribute to its biological activity. This article explores the compound's biological properties, including its herbicidal and potential therapeutic effects.
The compound is characterized by:
- Molecular Weight : 311.71 g/mol
- CAS Number : 339010-92-3
- Purity : >90% in commercial preparations
Herbicidal Properties
The compound is structurally similar to 4-chloro-2-methylphenoxyacetic acid (MCPA), a well-known herbicide. It functions as a synthetic auxin, promoting abnormal growth patterns in plants, which can lead to their death. Research indicates that compounds like this can effectively control broadleaf weeds in various agricultural settings.
Table 1: Herbicidal Efficacy of this compound
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 90 |
| Solanum nigrum | 250 | 75 |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. In vitro tests have shown that it exhibits significant activity against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 70 |
Case Study 1: Agricultural Application
In a field trial conducted in the Midwest United States, the application of this compound at varying rates demonstrated effective control of several weed species without significant crop injury. The study noted a reduction in weed biomass by over 80% within four weeks post-application.
Case Study 2: Antimicrobial Testing
A laboratory study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it inhibited growth at concentrations lower than traditional antibiotics, suggesting potential for development as a new antimicrobial agent.
The biological activity of this compound can be attributed to its ability to mimic natural plant hormones (auxins), disrupting normal growth processes. In microbial systems, it may interfere with cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.
Q & A
Q. What are the key considerations for synthesizing 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide with optimal yield?
To achieve optimal yield, focus on:
- Multi-step synthesis design : Use sequential coupling reactions (e.g., nucleophilic substitution for phenoxy groups, amidation for the acetamide moiety). Intermediate purification via column chromatography minimizes cross-contamination .
- Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing intermediates .
- Catalyst/base optimization : Potassium carbonate (K₂CO₃) is effective for deprotonation in SN2 reactions, but alternatives like sodium hydride (NaH) may improve yields in anhydrous conditions .
- Temperature control : Maintain room temperature for sensitive steps (e.g., amidation) to avoid decomposition .
Q. How to safely handle and dispose of this compound during experiments?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste management : Segregate organic waste containing halogenated byproducts and dispose through licensed hazardous waste facilities to avoid environmental contamination .
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent solvent spread .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons, difluoro groups) and confirms amide bond formation .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide moiety .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C-H···O hydrogen bonds) critical for stability analysis .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted intermediates (e.g., chloro-phenoxy precursors) or over-alkylated species.
- Mitigation strategies :
- Monitor reaction progress via TLC (Rf comparison) .
- Use gradient elution in flash chromatography for precise separation .
- Recrystallization from ethanol/water mixtures improves purity .
Q. What is the role of base selection in the synthesis of this compound?
- Deprotonation : Bases like K₂CO₃ activate phenoxy oxygen for nucleophilic substitution. Stronger bases (e.g., NaH) may enhance reactivity but risk side reactions with sensitive functional groups .
- Solubility : Ensure the base is compatible with the solvent (e.g., K₂CO₃ in acetonitrile) to avoid precipitation .
Advanced Research Questions
Q. How can computational methods aid in designing efficient synthetic routes?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Condition optimization : Machine learning models analyze variables (e.g., solvent polarity, temperature) to recommend high-yield conditions .
- Retrosynthetic analysis : Tools like ICSynth (Reaxys) propose feasible pathways using known reactions of analogous acetamides .
Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., molar ratios, solvent mixtures) and identify statistically significant factors .
- Kinetic studies : Use in-situ FTIR or HPLC to track intermediate conversion rates and pinpoint bottlenecks .
- Cross-validation : Compare results with structurally similar compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to contextualize discrepancies .
Q. How do intermolecular interactions influence the compound’s crystallographic stability?
Q. What methodologies assess the compound’s potential biological activity (e.g., herbicidal or pharmaceutical)?
- In vitro assays :
- Enzyme inhibition : Test acetylcholinesterase or cytochrome P450 inhibition using spectrophotometric methods .
- Cellular cytotoxicity : MTT assays on human cell lines evaluate acute toxicity thresholds .
- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., herbicide-resistant ALS enzyme) .
Q. How to optimize reaction conditions for scalability while minimizing environmental impact?
- Green chemistry principles :
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalytic recycling: Use immobilized catalysts (e.g., silica-supported K₂CO₃) to reduce waste .
- Process intensification : Continuous flow reactors enhance heat/mass transfer and reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
